5-Chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure and potential biological activities. This compound features a chloro substituent at the 5-position and a methyl group at the 3-position of the quinoxaline ring, which contributes to its chemical properties and reactivity. Quinoxaline derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors. The synthesis typically employs starting materials such as 3-methyl-2-nitroaniline and 1,2-dichloroethane under specific conditions to facilitate the formation of the quinoxalin-2-one ring .
5-Chloro-3-methyl-1H-quinoxalin-2-one is classified as a quinoxaline derivative, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This classification places it within a broader category of nitrogen-containing heterocycles that are widely studied for their biological activities.
The synthesis of 5-chloro-3-methyl-1H-quinoxalin-2-one typically involves several key steps:
The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature, solvent choice, and reaction time. For example, optimizing these parameters can lead to improved yields and more efficient synthesis processes .
The molecular formula of 5-chloro-3-methyl-1H-quinoxalin-2-one is , with a molecular weight of approximately 194.618 g/mol. The structure consists of a fused ring system with two nitrogen atoms incorporated into the aromatic rings.
Crystallographic studies provide detailed insights into its molecular geometry, revealing bond lengths and angles that define its three-dimensional conformation. These structural characteristics are essential for understanding its reactivity and interaction with biological targets .
5-Chloro-3-methyl-1H-quinoxalin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electron-rich aromatic system, allowing it to engage in electrophilic substitution reactions. Understanding these reactions is crucial for developing new derivatives with enhanced biological activities.
The mechanism of action for 5-chloro-3-methyl-1H-quinoxalin-2-one primarily revolves around its interaction with specific biological targets within cells. Studies indicate that this compound may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Research has shown that quinoxaline derivatives can inhibit vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are critical in cancer progression . The dual inhibition strategy targeting these pathways may enhance therapeutic efficacy against resistant cancer types.
The physical properties of 5-chloro-3-methyl-1H-quinoxalin-2-one include:
Chemical properties include:
These properties are essential for determining its applicability in various chemical and biological contexts.
5-Chloro-3-methyl-1H-quinoxalin-2-one has several scientific applications:
Quinoxaline, a bicyclic heterocycle comprising fused benzene and pyrazine rings, has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. Early studies recognized its structural similarity to biologically essential motifs like pteridine and quinazoline, enabling its function as a bioisostere in drug design [1] [8]. The scaffold's significance stems from its inherent physicochemical properties, including planarity, hydrogen-bonding capability, and balanced lipophilicity, which facilitate interactions with diverse biological targets [6]. Throughout the 2010–2020 period, synthetic innovations such as green protocols, multicomponent reactions, and catalytic cascade processes accelerated the development of novel quinoxaline analogues, enhancing their drug-likeness and bioavailability [1].
Table 1: Pharmacological Profiles of Quinoxaline Derivatives
Biological Activity | Key Targets | Structural Features |
---|---|---|
Anticancer | VEGFR-2, FGFR-4, c-Kit | C3-vinyl/C3-methyl substituents, N1-alkylation |
Antiviral | HCV NS3 protease | C3-ester/amide, thiazol-2-amine moiety |
Antibacterial | β-Lactamase | Schiff’s base at C3, hydrazinyl derivatives |
Enzyme Inhibition | COX-2, LDHA | Chloro/methyl substitutions, fused rings |
Quinoxaline derivatives demonstrate a broad spectrum of bioactivities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. For example, Schiff’s base derivatives incorporating quinoxalin-2-one cores show potent activity against colorectal cancer (CRC) cells through dual inhibition of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) [2]. Similarly, 3-vinylquinoxalin-2-ones act as fibroblast growth factor receptor 1 (FGFR1) inhibitors by mimicking ATP-binding site interactions of lead compounds like TKI-258 [9]. The scaffold’s adaptability is further evidenced in hepatitis C virus (HCV) therapeutics, where C3-functionalized derivatives with thiazol-2-amine groups exhibit nanomolar efficacy [10].
5-Chloro-3-methyl-1H-quinoxalin-2-one represents a structurally optimized subclass of quinoxaline derivatives, where strategic substitutions enhance target specificity and pharmacokinetic properties. The chloro group at C5 contributes to electron-withdrawing effects, modulating electron density in the aromatic ring and improving receptor binding affinity. Concurrently, the C3-methyl group augments hydrophobic interactions within enzyme pockets, as validated in kinase inhibition studies [9].
This compound has demonstrated compelling activity in oncology-focused drug discovery. In CRC models, derivatives bearing the 5-chloro-3-methyl motif suppress tumourigenesis by disrupting dysbiosis-associated pathways and inhibiting overexpressed oncoproteins like COX-2 and LDHA [2]. Molecular docking analyses reveal that these compounds form critical hydrogen bonds with residues such as Cys673 and Asp677 in c-Kit tyrosine kinases, analogous to clinical quinoxaline-based inhibitors [3]. Additionally, in silico ADMET studies predict favourable properties for 5-chloro-3-methyl derivatives, including high Caco-2 permeability (indicative of oral absorption) and low blood-brain barrier penetration (reducing neurotoxic risks) [2].
Table 2: Key Features of 5-Chloro-3-Methyl-1H-Quinoxalin-2-One
Structural Feature | Role in Bioactivity | Target Interactions |
---|---|---|
C5-Chloro substituent | Electron density modulation; enhanced binding affinity | H-bonding with kinase hinge residues (e.g., Glu562, Ala564) |
C3-Methyl group | Hydrophobic pocket occupation; metabolic stability | Van der Waals contacts in allosteric pockets |
N1-H lactam | Hydrogen-bond donation; scaffold rigidity | Salt bridges with catalytic residues (e.g., Asp1044 in VEGFR-2) |
Aromatic core | π-Stacking interactions; planar DNA intercalation | Intercalation with DNA bases; ATP-mimicry |
The scaffold’s synthetic accessibility further bolsters its utility. Efficient routes involve condensation of o-phenylenediamine with sodium pyruvate, followed by regioselective chlorination using reagents like POCl₃ [4] . Recent advances employ visible-light-driven difluoromethylation for C3-alkylation, though the methyl group remains preferred for balancing potency and physicochemical parameters [6]. Structure-activity relationship (SAR) studies emphasize that replacing the N1-H with bulkier groups (e.g., allyl, benzyl) retains FGFR1/VEGFR-2 inhibition but may alter metabolic pathways [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1